

Application Notes and Protocols for Chemosensitivity Assays Using Zosuquidar Trihydrochloride

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Compound of Interest

Compound Name: Zosuquidar trihydrochloride

Cat. No.: B10761894

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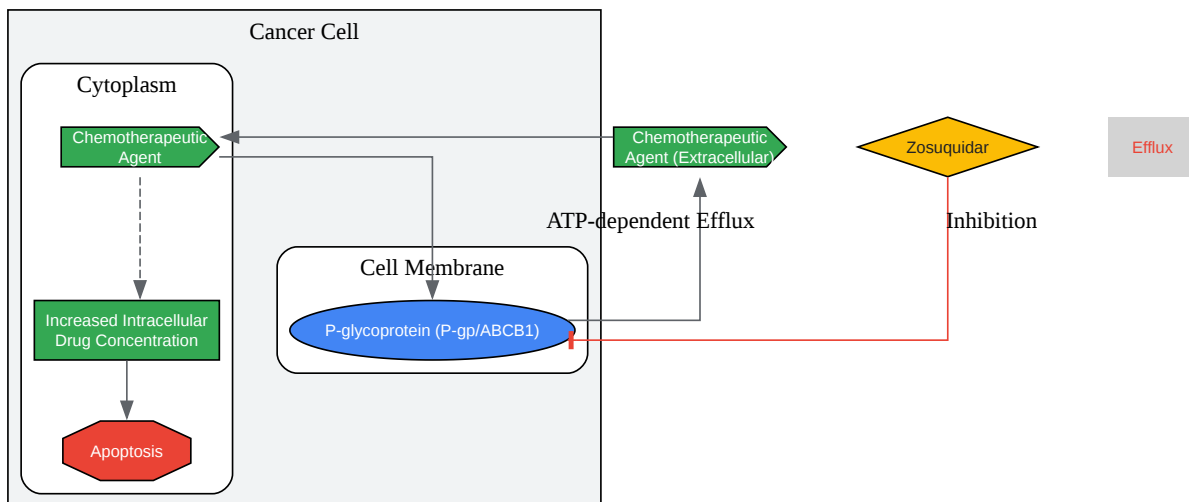
For Researchers, Scientists, and Drug Development Professionals

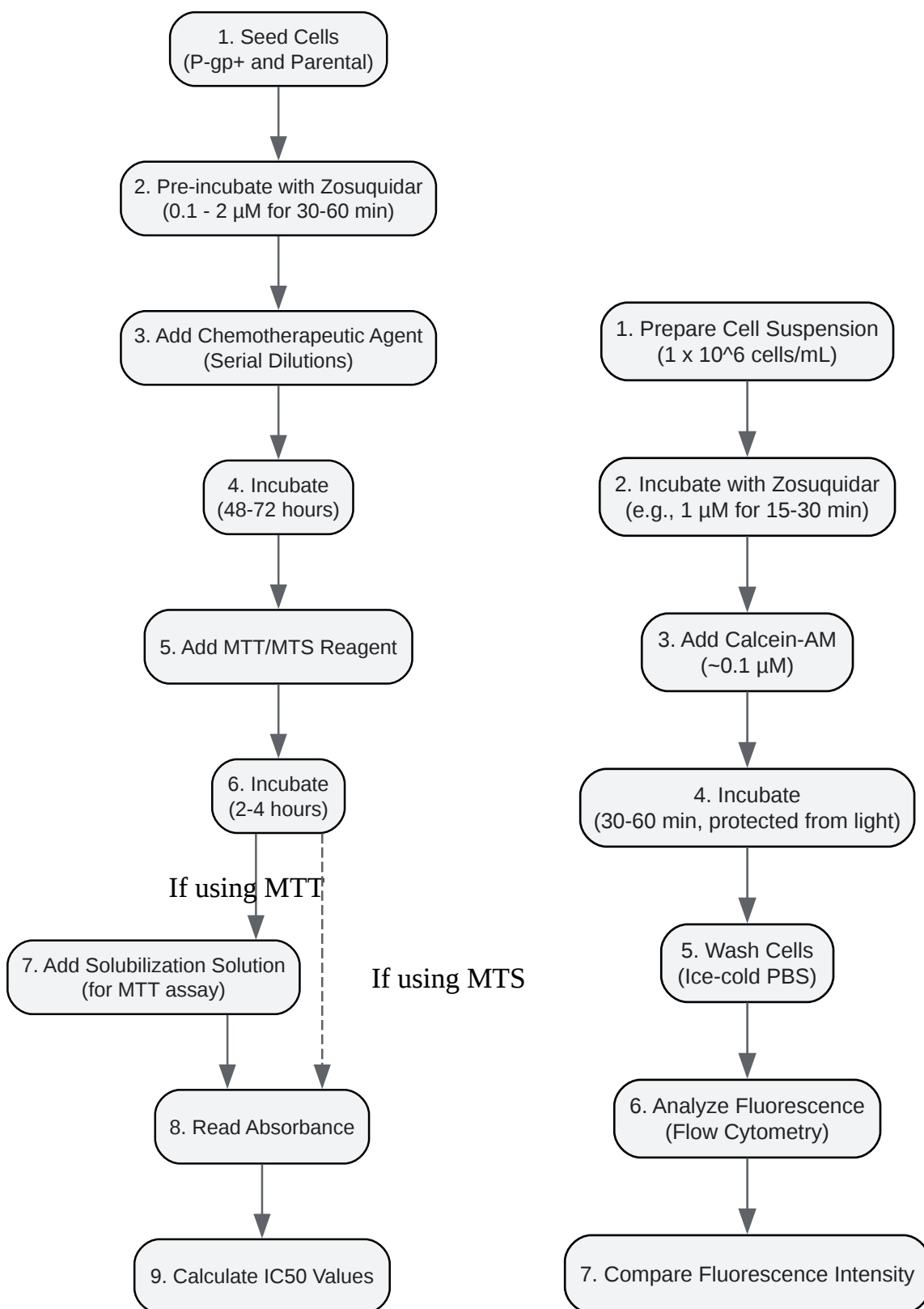
These application notes provide a comprehensive guide to utilizing **Zosuquidar trihydrochloride** in chemosensitivity assays. Zosuquidar is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), a primary mediator of multidrug resistance (MDR) in cancer cells.[1][2][3] By blocking the P-gp efflux pump, Zosuquidar restores the intracellular concentration and efficacy of a wide range of chemotherapeutic agents.[1][2]

Mechanism of Action

Zosuquidar trihydrochloride is a non-competitive inhibitor of P-glycoprotein.[4] It binds to the transporter, preventing the efflux of cytotoxic drugs from the cancer cell. This leads to increased intracellular drug accumulation and restores the sensitivity of resistant cells to chemotherapy.[2] Notably, Zosuquidar does not significantly inhibit other ABC transporters like MRP1, MRP2, or BCRP at concentrations effective for P-gp inhibition.[5][6]

Signaling Pathway and Drug Efflux Inhibition





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